Product packaging for Methyl 3,5-dichlorobenzoate(Cat. No.:CAS No. 2905-67-1)

Methyl 3,5-dichlorobenzoate

Cat. No.: B165664
CAS No.: 2905-67-1
M. Wt: 205.03 g/mol
InChI Key: BTEVDFJXGLQUDS-UHFFFAOYSA-N
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Description

Methyl 3,5-dichlorobenzoate (CAS 2905-67-1) is a white to off-white solid organic compound with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . It is the methyl ester of 3,5-dichlorobenzoic acid and serves as a versatile chemical intermediate in organic synthesis and various chemical processes . This compound is particularly valuable in pharmaceutical research, where it is used as a reference standard and an in-house impurity for quality control and analytical purposes . As a certified reference material (CRM), it is essential for ensuring accurate and reliable results in laboratory analyses . The solid form of the compound has a melting point range of 56-60°C and should be stored refrigerated between 2-8°C . When handled in solution, such as the 1000 µg/mL preparation in methanol, it is highly flammable and requires storage at ambient temperatures . Researchers are advised to handle this compound with appropriate safety measures. It may cause skin and serious eye irritation, respiratory sensitization, and toxicity if swallowed . It is critical to use personal protective equipment, avoid breathing dust, and ensure all handling is performed by persons trained in the safe use of hazardous chemicals . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B165664 Methyl 3,5-dichlorobenzoate CAS No. 2905-67-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEVDFJXGLQUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042146
Record name Methyl 3,5-dichlorobenzoate
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-67-1
Record name Methyl 3,5-dichlorobenzoate
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Record name Methyl 3,5-dichlorobenzoate
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Record name METHYL 3,5-DICHLOROBENZOATE
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Record name METHYL 3,5-DICHLOROBENZOATE
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Synthetic Methodologies and Reaction Pathways of Methyl 3,5 Dichlorobenzoate

Established Synthetic Routes for Methyl 3,5-Dichlorobenzoate

The synthesis of this compound is primarily achieved through two well-established methods: esterification of dichlorobenzoic acid precursors and specific halogenation reactions.

Esterification Processes of Dichlorobenzoic Acid Precursors

The most common and direct method for synthesizing this compound is through the esterification of 3,5-dichlorobenzoic acid. vulcanchem.comlookchem.comchemicalbook.in This reaction, a classic example of Fischer-Speier esterification, involves reacting 3,5-dichlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst. thieme-connect.de Commonly used catalysts include sulfuric acid or hydrogen chloride. vulcanchem.com The process is typically conducted under reflux conditions to drive the reaction equilibrium towards the formation of the ester by removing the water generated during the reaction. thieme-connect.de This method is favored for its high yield and the purity of the resulting product. vulcanchem.com

The precursor, 3,5-dichlorobenzoic acid, can be synthesized from 3,5-dichloroanthranilic acid through a diazotization reaction followed by treatment with ethanol. lookchem.comchemicalbook.in Another synthetic route to the acid involves the chlorination of benzonitrile (B105546) to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed. google.com

Table 1: Esterification of 3,5-Dichlorobenzoic Acid
Reactant 1Reactant 2CatalystProduct
3,5-Dichlorobenzoic AcidMethanolSulfuric Acid or Hydrogen ChlorideThis compound

Halogenation Reactions for Selective Dichlorobenzoate Synthesis (e.g., from Methyl 4-Bromobenzoate)

An alternative approach to synthesizing this compound involves the selective halogenation of a suitable precursor. A documented example is the preparation from Methyl 4-bromobenzoate (B14158574). googleapis.com This process entails a two-step reaction sequence starting with the chlorination of Methyl 4-bromobenzoate in the presence of a Lewis acid catalyst like aluminum trichloride. googleapis.com This initial step results in a mixture of chlorinated products. googleapis.com

The subsequent step is a selective dehalogenation. googleapis.com This is a critical transformation where specific halogen atoms are removed to yield the desired 3,5-dichloro substitution pattern. This dehalogenation can be achieved using a copper-containing dehalogenation agent in the presence of an acid. googleapis.com The directing group on the aromatic ring, in this case, the methyl ester, controls the selectivity of the dehalogenation process. googleapis.com This method allows for the synthesis of substantially pure halogenated compounds from a mixture of starting materials. googleapis.com While effective, the selectivity of halogenation reactions can sometimes be challenging to control, potentially leading to a mixture of isomers that require purification. libretexts.org

Table 2: Synthesis from Methyl 4-Bromobenzoate
Starting MaterialStep 1: Reaction & ReagentsIntermediateStep 2: Reaction & ReagentsFinal Product
Methyl 4-bromobenzoateChlorination (Chlorine, Aluminum trichloride)Mixture of chlorinated estersSelective Dehalogenation (Copper powder, Propionic acid)This compound

Advanced Synthetic Strategies Involving this compound

Beyond its synthesis, this compound is a versatile building block in more complex organic syntheses, participating in various advanced reaction strategies.

Utilization as a Key Intermediate in Complex Organic Synthesis

This compound is widely recognized as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. pharmaffiliates.com Its structure, featuring two chlorine atoms and a methyl ester group, provides multiple reactive sites for further functionalization. angenechemical.com For instance, it is a precursor in the synthesis of Tafamidis, a pharmaceutical agent. pharmaffiliates.com The dichlorinated aromatic ring can influence the pharmacokinetic properties of drug candidates, making it a useful starting material in medicinal chemistry. vulcanchem.com

Exploration of Formylation Reactions

Formylation reactions, which introduce a formyl group (-CHO) onto a molecule, can be applied to derivatives of this compound. wikipedia.org While direct formylation of this compound itself is not extensively detailed, related structures undergo such transformations. For example, formylation of a dimethoxymethylphenyl 3,5-dichlorobenzoate derivative has been achieved using dichloromethyl methyl ether in the presence of titanium tetrachloride. mdpi.com This highlights the potential for introducing aldehyde functionalities into molecules containing the 3,5-dichlorobenzoate moiety, further expanding its synthetic utility. mdpi.com

Nucleophilic Substitution Reactions and Derivative Formation

The chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution reactions. vulcanchem.com The electron-withdrawing nature of the ester group and the chlorine atoms activates the ring towards attack by nucleophiles. vulcanchem.com This allows for the replacement of one or both chlorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of a wide range of derivatives. vulcanchem.com

A specific example of a nucleophilic substitution is the reaction with trimethylstannyl anions (Me3Sn-), which proceeds via a radical nucleophilic substitution (SRN1) mechanism. rsc.org Studies on related chlorobenzoate isomers have shown that the position of the chlorine atom significantly influences reactivity, with the meta position, as in this compound, showing lower reactivity compared to ortho and para positions in these specific reactions. rsc.org Nevertheless, these reactions provide a pathway to organostannane derivatives, which are themselves valuable intermediates for further C-C bond-forming reactions like the Stille coupling.

The ester group can also undergo hydrolysis under acidic or basic conditions to yield 3,5-dichlorobenzoic acid. smolecule.com Microbial hydrolysis of methyl aromatic esters, including dichlorinated variants, has also been observed. oup.com

Electron Transfer Reactions (SRN1 Mechanism) with Sulfur-Centered Nucleophiles in Related Dichlorobenzoates

The radical nucleophilic substitution (SRN1) mechanism is a key pathway for the reaction of aryl halides with suitable nucleophiles, particularly in non-activated aromatic systems. nih.govresearchgate.net This reaction proceeds through a chain mechanism involving radical and radical anion intermediates. researchgate.net While specific studies on this compound are not prevalent, research on related methyl dichlorobenzoate isomers provides significant insight into this reaction class.

A study on the reactivity of methyl 2,5-dichlorobenzoate (B1240473) and methyl 3,6-dichloro-2-methoxybenzoate (B1229588) with sulfur-centered nucleophiles, such as phenylthiolate (PhS⁻) and 1-adamantylthiolate (AdS⁻), demonstrates the viability of the SRN1 mechanism. researchgate.net These reactions, typically conducted in liquid ammonia (B1221849) and stimulated by light, yield mono- and disubstitution products. researchgate.net The process is inhibited by specific SRN1 inhibitors, confirming the radical-based pathway.

The general SRN1 mechanism can be outlined as follows:

Initiation : An electron is transferred to the dichlorobenzoate substrate, forming a radical anion. researchgate.net

Propagation :

The radical anion fragments, cleaving a carbon-chlorine bond to produce an aryl radical and a chloride ion.

This aryl radical couples with the sulfur-centered nucleophile to form a new radical anion.

This new radical anion transfers its excess electron to another molecule of the original substrate, propagating the chain and forming the final substitution product.

In the case of methyl 2,5-dichlorobenzoate reacting with PhS⁻ or AdS⁻, monosubstitution is the primary outcome, with the chlorine atom being retained. Conversely, methyl 3,6-dichloro-2-methoxybenzoate tends to yield disubstitution products under similar conditions. This difference in reactivity is attributed to the activation energies required for the fragmentation of the respective radical anions. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the geometries and spin densities of the radical anion intermediates and the potential energy surfaces for their dissociation, which helps to explain the observed product distributions. researchgate.net

Table 1: SRN1 Reactions of Related Methyl Dichlorobenzoates with Thiolates in Liquid Ammonia
SubstrateNucleophileConditionsProduct TypeYield
Methyl 2,5-dichlorobenzoatePhS⁻hv, NH₃ (liq.)MonosubstitutionGood yields
Methyl 2,5-dichlorobenzoateAdS⁻hv, NH₃ (liq.)MonosubstitutionGood yields
Methyl 3,6-dichloro-2-methoxybenzoatePhS⁻hv, NH₃ (liq.)Disubstitution-
Methyl 3,6-dichloro-2-methoxybenzoateAdS⁻hv, NH₃ (liq.)Disubstitution-

Carbon-Carbon Bond Formation Methodologies (e.g., Stille Cross-Coupling for Related Compounds)

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgikm.org.my It involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organohalide or pseudohalide. libretexts.orgwikipedia.org The reaction is valued for its tolerance of a wide array of functional groups and the air and moisture stability of the organostannane reagents. orgsyn.orgjk-sci.com

Historically, the use of aryl chlorides in Stille couplings was limited due to their lower reactivity compared to aryl bromides and iodides. wikipedia.orgorgsyn.org The critical step of oxidative addition to the Pd(0) catalyst is more challenging for the strong carbon-chlorine bond. However, significant advances in catalyst design have overcome this limitation. The development of catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands, such as tri-t-butylphosphine, has enabled the efficient coupling of unreactive aryl chlorides, even at room temperature. orgsyn.orgrsc.org

The catalytic cycle for the Stille reaction generally involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the aryl chloride (like a dichlorobenzoate derivative).

Transmetalation : The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two coupled organic groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. jk-sci.com

While specific examples detailing the Stille coupling of this compound are scarce, the general methodology is applicable. Given the presence of two C-Cl bonds, regioselective or double coupling could potentially be controlled by reaction conditions. The reaction conditions are compatible with the ester functional group. jk-sci.com The use of copper(I) salts as co-catalysts has also been shown to enhance the reactivity of aryl bromides and can be a strategy for aryl chlorides. orgsyn.org

Table 2: Catalyst Systems for Stille Coupling of Aryl Chlorides
Catalyst/Ligand SystemKey FeaturesReference
Pd(0) with Tri-t-butylphosphine (P(t-Bu)₃)Enables coupling of unreactive aryl chlorides. orgsyn.org
Phosphanyl-β-ketoiminate Pd complexesEffective for aryl and heteroaryl chlorides at room temperature. rsc.org
Proazaphosphatrane ligandsBehave similarly to the tri-t-butyl phosphine system. orgsyn.org
Pd(OAc)₂/DabcoAn effective catalytic system for Stille cross-coupling.

Derivatization Procedures for Analytical and Research Purposes

In many analytical contexts, this compound is the product of a derivatization procedure rather than the starting analyte. This is particularly common in the analysis of acidic compounds by gas chromatography (GC), which requires volatile analytes. research-solution.com The parent compound, 3,5-dichlorobenzoic acid, is a known metabolite of various xenobiotics, such as the herbicide pronamide (propyzamide) and the serotonin (B10506) antagonist MDL 72,222. nih.govregulations.govebi.ac.uk To facilitate its detection and quantification by GC-MS, it is converted to its more volatile methyl ester.

Common derivatization methods include:

Methylation with Diazomethane : This is a rapid and clean method for converting carboxylic acids to methyl esters. research-solution.comnih.gov The reaction is essentially instantaneous and quantitative, driven by the elimination of nitrogen gas. research-solution.com This technique has been used to quantify 3,5-dichlorobenzoic acid as a metabolite of MDL 72,222 in monkey plasma. nih.gov

Esterification with Boron Trifluoride-Methanol (BF₃-MeOH) : This is another common method for preparing methyl esters for GC analysis. The carboxylic acid is heated with a solution of BF₃ in methanol to yield the corresponding ester. research-solution.com

Conversion from Pronamide : For residue analysis of the herbicide pronamide, analytical methods often involve converting pronamide and its metabolites containing the 3,5-dichlorobenzoyl moiety into a single common product, this compound (MDCB), for quantification by GC with electron capture detection (ECD). regulations.gov

These derivatization procedures are crucial for creating a volatile analyte that can be easily separated and detected, allowing for sensitive quantification in complex biological or environmental matrices. nih.govregulations.gov

Table 3: Derivatization of 3,5-Dichlorobenzoic Acid for Analytical Purposes
AnalyteDerivatizing ReagentProductAnalytical MethodReference
3,5-Dichlorobenzoic acid (Metabolite of MDL 72,222)DiazomethaneThis compoundGC-MS nih.gov
Pronamide and related metabolites(Hydrolysis and Methylation)This compoundGC-ECD regulations.gov
General Carboxylic AcidsBF₃-MethanolMethyl EstersGC research-solution.com

Spectroscopic Characterization and Structural Elucidation Techniques for Methyl 3,5 Dichlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For methyl 3,5-dichlorobenzoate, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the symmetry of the molecule simplifies the aromatic region. The proton at the C2 position and the proton at the C6 position are chemically equivalent, as are the chlorine atoms at C3 and C5. This results in two distinct signals for the aromatic protons. The proton at C4 is unique. The methyl ester group (-OCH₃) gives rise to a characteristic singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.gov Data for the compound has been recorded using a Bruker AM-270 instrument. nih.gov The spectrum would display signals for the methyl carbon, the carbonyl carbon, and the four different types of aromatic carbons (C1, C2/C6, C3/C5, and C4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges. Actual experimental values may vary slightly.

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm)
-OCH₃~3.9 (singlet)-OCH₃~53
H-2, H-6~7.9 (doublet)C=O~164
H-4~7.6 (triplet)C-2, C-6~130
C-4~132
C-3, C-5~135
C-1~133

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisebi.ac.ukacs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. These methods are essential for identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopyacs.org

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, experimental spectra have been obtained using the KBr-pellet technique with a Bruker IFS 85 instrument. nih.gov Key absorptions include a strong band for the carbonyl (C=O) stretch of the ester group, typically seen around 1720-1740 cm⁻¹. Other significant peaks correspond to the C-O stretching of the ester, C-Cl stretching, and various vibrations of the benzene (B151609) ring, such as C-H and C=C stretching.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopyacs.org

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. mdpi.com It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. mdpi.com ATR-IR spectra for this compound have been recorded using a Bruker Tensor 27 FT-IR instrument with a neat sample. nih.gov This method is particularly useful as it requires minimal sample preparation and provides high-quality spectra comparable to traditional transmission FTIR. mdpi.comrsc.org

Table 2: Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch (-OCH₃)3000-2850Medium-Weak
Carbonyl (C=O) Stretch~1730Strong
Aromatic C=C Stretch1600-1450Medium
Ester C-O Stretch1300-1100Strong
C-Cl Stretch800-600Strong

Mass Spectrometry (MS) in Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ebi.ac.uk It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Detection and Quantificationrestek.com

GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry, making it an ideal method for identifying and quantifying volatile compounds like this compound. regulations.govnih.gov The compound is first vaporized and passed through a GC column, which separates it from other components in a mixture. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

Experimental GC-MS data for this compound has been recorded on a JEOL JMS-01-SG instrument using electron ionization (EI). nih.gov The mass spectrum shows a molecular ion peak [M]⁺ corresponding to its molecular weight. The isotopic pattern of the molecular ion peak is characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities. The fragmentation pattern provides further structural confirmation.

Table 3: Major Ions in the GC-MS Spectrum of this compound nih.gov

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Probable Fragment Identity
206/208/21020.0[C₈H₆Cl₂O₂]⁺ (Molecular Ion)
175/17759.9[M - OCH₃]⁺
173/17599.9[M - Cl]⁺ (Incorrect assignment, likely [M - OCH₃]⁺ is the major fragment group) - Correction: The base peak is the acylium ion resulting from the loss of the methoxy (B1213986) group.
147/14920.0[M - COOCH₃]⁺
10915.7[C₆H₂Cl]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring and n→π* transitions associated with the carbonyl group of the ester.

While specific experimental spectra for this compound are not widely published, the presence of the dichlorinated benzene ring and the ester functional group dictates its expected spectral features. american.edu The benzene ring's π→π* transitions are expected to be the most intense. The chlorine substituents on the ring typically cause a bathochromic (red) shift, moving the absorption peaks to longer wavelengths compared to unsubstituted methyl benzoate (B1203000). The n→π* transition of the carbonyl group is generally much weaker and may be observed as a shoulder on the main absorption bands. Studies on related compounds, such as N,N'-diphenylguanidinium 3,5-dichlorobenzoate, show absorption maxima related to π→π* transitions around 209 nm, providing a reference point for the electronic behavior of the 3,5-dichlorobenzoyl moiety. researchgate.net

X-Ray Crystallography for Solid-State Structural Determination (Applicable to Isomers and Analogues)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. filab.fr This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group, and the positions of individual atoms, allowing for the unambiguous determination of molecular structure, conformation, and intermolecular interactions in the solid state. covalentmetrology.com While a single-crystal X-ray diffraction study for this compound itself is not prominently available in the reviewed literature, analysis of its isomers and analogues provides significant insight into the structural characteristics of dichlorinated benzoate esters.

Detailed research findings from the crystallographic analysis of isomers and related structures reveal key structural features. For instance, the study of positional isomers, such as methyl 2,5-dichlorobenzoate (B1240473), provides a direct comparison of the impact of chlorine atom substitution on the crystal packing and molecular conformation. In the crystal structure of methyl 2,5-dichlorobenzoate, the benzene ring is noted to be oriented at a significant dihedral angle with respect to the plane of the ester group, specifically 39.22 (3)°. researchgate.net This twisting is a common feature in substituted benzoates, arising from steric and electronic effects.

The analysis of more complex analogues, where the 3,5-dichlorobenzoate moiety is part of a larger molecule, also offers valuable structural information. In the structure of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate methylsulfate (B1228091) monohydrate, the dichlorobenzoate group is described as approximately planar. nih.gov Similarly, the crystal structure of N,N′-diphenylguanidinium 3,5-dichlorobenzoate shows that the crystal structure is stabilized by various hydrogen bonding interactions, including N–H⋯O, C–H⋯O, and C–H⋯Cl bonds. researchgate.net

These studies on isomers and analogues demonstrate the utility of X-ray crystallography in elucidating the detailed solid-state structures of compounds related to this compound. The data obtained from these analyses, such as bond lengths, bond angles, and crystal packing motifs, are crucial for understanding the molecule's physical properties and its interactions in a solid-state environment.

Below are interactive data tables summarizing the crystallographic data for an isomer and an analogue of this compound.

Table 1: Crystallographic Data for Methyl 2,5-dichlorobenzoate researchgate.net

ParameterValue
Chemical FormulaC₈H₆Cl₂O₂
Molecular Weight205.03
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8452 (3)
b (Å)7.0158 (4)
c (Å)15.8510 (10)
α (°)77.189 (6)
β (°)83.741 (5)
γ (°)89.987 (6)
Volume (ų)413.50 (5)
Z2
Temperature (K)150 (1)
R-factor0.054

Table 2: Crystallographic Data for N,N′-diphenylguanidinium 3,5-dichlorobenzoate researchgate.net

ParameterValue
Chemical FormulaC₂₁H₁₉Cl₂N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.4415 (14)
b (Å)16.472 (2)
c (Å)7.5305 (10)
β (°)90.00
Z2
Temperature (°C)25

Computational Chemistry and Theoretical Modeling of Methyl 3,5 Dichlorobenzoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular geometries and the distribution of electrons. These methods are crucial for interpreting experimental data and predicting the chemical behavior of molecules like methyl 3,5-dichlorobenzoate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and other molecular parameters. For the 3,5-dichlorobenzoate moiety, DFT calculations, specifically using the B3LYP method with a 6–311++G (d,p) basis set, have been utilized to optimize its structure and analyze its properties. researchgate.netals-journal.com Such studies are foundational, as an optimized geometry is the starting point for more complex calculations, including vibrational frequencies and reaction mechanisms. semanticscholar.org

In a study on N,N′-diphenylguanidinium 3,5-dichlorobenzoate, DFT was used to demonstrate the formation of a stable crystal structure. researchgate.net The calculations confirmed that the geometry was stabilized by various hydrogen bonding interactions. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For the N,N′-diphenylguanidinium 3,5-dichlorobenzoate crystal, the calculated HOMO-LUMO energy gap was found to be 4.70 eV, indicating significant stability. researchgate.net The electronic transition predicted by time-dependent DFT (TD-DFT) analysis was identified as a π→π* transition. researchgate.net

Table 1: Calculated Electronic Properties for 3,5-Dichlorobenzoate Moiety

Property Calculated Value Significance Source
HOMO-LUMO Energy Gap 4.70 eV Indicates high kinetic stability researchgate.net
Primary Electronic Transition π→π* Characterizes UV absorption researchgate.net

Note: Data is for the N,N′-diphenylguanidinium 3,5-dichlorobenzoate crystal.

Analysis of Vibrational Spectra through Computational Methods

Computational methods, particularly DFT, are instrumental in the analysis and assignment of vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. Theoretical calculations of vibrational frequencies for a molecule in its optimized geometry can be compared with experimental spectra to provide definitive assignments for the observed vibrational bands. semanticscholar.org

For the N,N′-diphenylguanidinium 3,5-dichlorobenzoate crystal, theoretical vibrational frequencies were calculated using the B3LYP/6–311++G (d,p) basis set. researchgate.net The simulated spectra were then compared with the experimental FT-IR and FT-Raman spectra, allowing for the identification of vibrational modes associated with specific functional groups within the molecule. researchgate.net This comparative approach is also well-established for related molecules, such as methyl 2,5-dichlorobenzoate (B1240473), where DFT calculations have been successfully used to interpret its IR and Raman spectra. scispace.com This synergy between computational and experimental spectroscopy is essential for a complete understanding of a molecule's vibrational characteristics.

Theoretical Studies of Reaction Mechanisms and Energy Surfaces

Theoretical chemistry provides powerful tools to explore the intricate details of chemical reactions, including the transient species and energy changes involved. For halogenated aromatic compounds like this compound, these studies are key to understanding their reactivity, particularly in processes involving radical intermediates.

Radical Anion Geometries and Spin Densities

The reactions of methyl chlorobenzoate isomers with nucleophiles can proceed through a radical nucleophilic substitution (SRN1) mechanism, which involves the formation of a radical anion intermediate. rsc.org Theoretical studies are crucial for understanding the geometries and electronic properties of these transient species. researchgate.net

Calculations on the radical anions of methyl chlorobenzoate isomers show that the distribution of unpaired electron spin density is not uniform across the aromatic ring. For radical anions of chloro- and dichlorobenzoates, the spin density is found to be significant at the ortho and para positions relative to the ester group, but almost zero at the meta positions. This distribution is critical because it indicates where the molecule is most susceptible to fragmentation. For this compound, where both chlorine atoms are in meta positions relative to the ester group, the low spin density at these positions suggests a lower propensity for C-Cl bond cleavage compared to isomers with ortho or para chlorines. rsc.org

Potential Energy Surfaces for Dissociation Processes

The stability of radical anion intermediates and the feasibility of their subsequent reactions can be evaluated by mapping the potential energy surface (PES) for the dissociation process. researchgate.net This involves calculating the energy changes as a key bond, such as the carbon-chlorine bond, is stretched and broken. mdpi.com

Theoretical studies on the fragmentation of methyl chlorobenzoate radical anions have calculated the activation energies for the cleavage of the C-Cl bond. rsc.org These studies consistently show that the activation energy for dissociation at the meta position is significantly higher than at the ortho or para positions. rsc.orgresearchgate.net For instance, the activation energy for fragmentation of the radical anion of methyl 3-chlorobenzoate (B1228886) was calculated to be much larger (10.22 kcal mol⁻¹) than for the para (3.97 kcal mol⁻¹) or ortho (3.30 kcal mol⁻¹) isomers. researchgate.net This trend explains the observed experimental reactivity, where the relative reactivity of methyl chlorobenzoates toward nucleophiles is para ≥ ortho >> meta. rsc.org Consequently, this compound is predicted to be substantially less reactive in SRN1 reactions involving C-Cl bond cleavage.

Table 2: Calculated Activation Energies for C-Cl Bond Fragmentation in Methyl Chlorobenzoate Radical Anions

Isomer Position of Chlorine Activation Energy (kcal mol⁻¹) Relative Reactivity Source
Methyl 2-chlorobenzoate ortho 3.30 High researchgate.net
Methyl 3-chlorobenzoate meta 10.22 Low researchgate.net

In Silico Approaches in Bioactive Molecule Research

In silico methods, which encompass computational chemistry and molecular modeling, are increasingly vital in the research and development of bioactive molecules and pharmaceuticals. mdpi.com These approaches can predict a compound's potential biological activity, toxicity, and pharmacokinetic properties, thereby accelerating the drug discovery process. researchgate.netscispace.com

Halogenated benzoate (B1203000) derivatives are recognized for a range of medicinal activities. researchgate.netscispace.com Quantum chemical calculations are a cost-effective tool for the structural and electronic exploration of these potentially bioactive compounds. researchgate.netscispace.com Properties derived from DFT, such as the HOMO-LUMO energy gap, can be correlated with a molecule's bioactivity. scispace.com A smaller energy gap often suggests higher reactivity and potential for biological interaction. mdpi.com

Molecular docking is another powerful in silico technique used to predict how a molecule (ligand) binds to a specific protein target. This method was used to evaluate SipholenolA-4-O-3′,4′-dichlorobenzoate, a related compound, as a potential inhibitor for the SARS-CoV-2 main protease. nih.gov Such studies, along with the computational investigation of other halogenated benzoates for antimicrobial or anticancer properties, highlight the utility of in silico approaches in identifying and optimizing new therapeutic agents. researchgate.netscispace.com While specific studies focusing solely on the bioactivity of this compound are not prominent, the established methodologies are fully applicable to its evaluation.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The potential is color-coded to identify regions of varying electron density. Typically, areas with a high negative potential (rich in electrons) are colored red, indicating sites susceptible to electrophilic attack, while regions with a high positive potential (electron-poor) are colored blue, marking them as likely sites for nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

These predicted sites of reactivity are critical for understanding the molecule's interaction with biological targets or its role in chemical synthesis. For instance, in a substitution reaction, the MEP map can help predict the most likely positions for an incoming reagent to attack.

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

Molecular Region Predicted Potential Type of Attack Favored
Carbonyl Oxygen Highly Negative (Red) Electrophilic Attack
Ester Oxygen Negative (Yellow/Orange) Electrophilic Attack
Aromatic Ring Hydrogens Positive (Blue) Nucleophilic Attack

Frontier Molecular Orbital Analysis (HOMO/LUMO) in Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the course of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and ready to interact with other molecules.

In this compound, the HOMO is primarily localized on the π-system of the dichlorinated benzene (B151609) ring, indicating that this is the most probable source of electrons in a reaction. The LUMO is predominantly a π*-antibonding orbital, also distributed over the aromatic ring and the ester group. The interaction between these orbitals governs the molecule's behavior in various reactions. For example, in a nucleophilic aromatic substitution reaction, an incoming nucleophile's HOMO would interact with the LUMO of the this compound ring.

The energies of these frontier orbitals can be calculated using computational methods. While specific experimental values for this compound are not widely published, theoretical calculations based on DFT methods (like B3LYP) provide reliable estimates. These calculations are essential for predicting reaction outcomes and understanding electronic transitions, such as those observed in UV-Vis spectroscopy. The calculated energy gap helps to rationalize the compound's stability and its potential role in charge-transfer interactions within a reaction mechanism.

Table 2: Representative Theoretical Frontier Orbital Properties for this compound

Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -6.8 to -7.2
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -1.5 to -1.9

Biological Activities and Pharmacological Investigations of Methyl 3,5 Dichlorobenzoate and Its Analogues

Antibacterial Efficacy and Mechanistic Studies

Research into the antibacterial properties of methyl 3,5-dichlorobenzoate and its related compounds has revealed potential efficacy against various bacterial strains. The structural features of these benzoic acid derivatives, particularly the halogen substitutions, appear to play a crucial role in their antimicrobial action.

This compound has demonstrated antibacterial activity against bacteria such as Staphylococcus and Mycobacterium tuberculosis (Mtb). biosynth.com The exploration of benzoic acid derivatives as potential treatments for tuberculosis is an active area of research, focusing on the concept of using esters as prodrugs to improve delivery. mdpi.com One study investigated a series of benzoic acid esters for their activity against Mtb, revealing that the nature of both the aromatic substituent and the alcohol group influences the minimum inhibitory concentration (MIC). mdpi.com

For the 3,5-dichlorobenzoate series, esterification showed varied effects on antimycobacterial activity compared to the free acid. The study highlighted that while some substitutions on the benzoate (B1203000) ring enhanced activity, the activity of the 3,5-dichlorobenzoate esters was not as pronounced as that of other derivatives, such as the 3,5-dinitrobenzoates. mdpi.com The research suggests that for Mtb, which is particularly susceptible to weak acids, using esters as prodrugs could facilitate absorption, with the free acid being the active agent. mdpi.com

Table 1: In Vitro Antimycobacterial Activity of 3,5-Dichlorobenzoate Esters against M. tuberculosis

CompoundMinimum Inhibitory Concentration (MIC) (µM)
3,5-Dichlorobenzoic Acid~100
Propyl 3,5-dichlorobenzoate~100
Phenyl 3,5-dichlorobenzoate>300
Hexyl 3,5-dichlorobenzoate~300
Data sourced from a study on benzoic acid derivatives as prodrugs for tuberculosis treatment. mdpi.com

Antifungal Properties and Applications in Agrochemical Research

Derivatives of dichlorobenzoic acid are recognized for their antifungal properties, leading to their application in agrochemical contexts. mdpi.comherts.ac.uk Methyl 2,5-dichlorobenzoate (B1240473), an isomer of the title compound, is specifically used as an antifungal agrochemical, for instance, in waxes for grafting grapevines to promote callus formation. herts.ac.uknih.govebi.ac.uk

Studies on related chlorobenzoate derivatives have demonstrated their effectiveness against various fungal pathogens. For example, compounds structurally similar to tert-butyl 2,5-dichlorobenzoate have shown in vitro activity against Aspergillus niger and Penicillium chrysogenum, indicating potential for use in agricultural biopreservation. Further research into ester derivatives of other complex molecules incorporating a dichlorobenzoate moiety has also shown significant antifungal activity against phytopathogenic fungi. For instance, a 2,4-dichlorobenzoate (B1228512) ester derivative of 10-hydroxycanthin-6-one (B1198173) displayed notable inhibition against Fusarium graminearum. nih.gov

Plant Growth Regulation Studies

Substituted benzoic acids and their esters are well-documented as synthetic auxins or plant growth regulators. ebi.ac.ukresearchgate.netebi.ac.uk Methyl 2,5-dichlorobenzoate, for example, functions as a plant growth regulator. mdpi.comnih.gov In studies on sorghum and soybean seeds, it was found to temporarily inhibit or delay germination without significantly reducing the total germination rate. nih.gov However, seedlings grown in an aqueous solution of methyl 2,5-dichlorobenzoate were shorter and weighed less than control seedlings. nih.gov

Research on other dichlorobenzoic acid esters has further elucidated their growth-regulating effects. The C₃ ester of 2,3-dichlorobenzoic acid was found to inhibit terminal bud growth and stem elongation in tobacco plants. uchicago.edu This inhibitory effect was temporary, and the cells in the shoot apex remained normal. uchicago.edu Synthetic auxins, including the dichlorobenzoic acid derivative dicamba (B1670444) (2-methoxy-3,6-dichlorobenzoic acid), have been shown to inhibit shoot growth, an effect that is correlated with an increase in ethylene (B1197577) and abscisic acid levels in the plant tissue. nih.gov This suggests that the growth inhibition caused by these synthetic auxins is mediated by a hormonal cascade involving ethylene-triggered abscisic acid biosynthesis. nih.gov

Neurobiological and Pharmacological Interactions of Related Derivatives

While this compound itself is not a primary subject of neurobiological research, a significant analogue, 3-Tropanyl-3,5-dichlorobenzoate (also known as MDL 72222 or Bemesetron), has been extensively studied for its potent pharmacological activity.

MDL 72222 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT₃ receptor. nih.govcaymanchem.comncats.iotocris.com Its high affinity for this receptor subtype makes it a valuable tool in pharmacological research. ncats.io Studies have quantified its binding affinity, demonstrating a very low IC₅₀ value for the 5-HT₃ receptor, which indicates strong antagonist activity. caymanchem.commedchemexpress.com In contrast, its affinity for other serotonin receptor subtypes (5-HT₁ and 5-HT₂) and various adrenergic and histaminic receptors is significantly lower, highlighting its selectivity. caymanchem.com This selectivity allows for the specific investigation of the physiological and pathological roles of the 5-HT₃ receptor. nih.govcaymanchem.com

Table 2: Receptor Binding Profile of MDL 72222

ReceptorIC₅₀ (nM)
5-HT₃0.33 - 0.82
5-HT₁>10,000
5-HT₂>10,000
α₁-Adrenergic>10,000
α₂-Adrenergic>10,000
β-Adrenergic>10,000
Histamine H₁3,800
Data sourced from pharmacological studies of MDL 72222. caymanchem.commedchemexpress.comglpbio.com

The blockade of 5-HT₃ receptors by MDL 72222 has been investigated for its neuroprotective effects. Research suggests that by blocking these receptors, MDL 72222 can mitigate neurotoxicity induced by various agents. medchemexpress.comglpbio.comchemicalbook.com For instance, studies have shown that MDL 72222 reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells. medchemexpress.comglpbio.com This protective effect is concentration-dependent. medchemexpress.com

The proposed mechanism for this neuroprotection involves the modulation of several downstream cellular events. It is suggested that the blockade of 5-HT₃ receptors with MDL 72222 may ameliorate beta-amyloid protein-induced neurotoxicity by interfering with the increase of intracellular calcium (Ca²⁺). chemicalbook.combiocompare.com This, in turn, inhibits subsequent detrimental processes such as glutamate (B1630785) release, the generation of reactive oxygen species, and the activity of caspase-3, an enzyme central to apoptosis or programmed cell death. chemicalbook.combiocompare.com

Serotonin (5-HT) Receptor Antagonism (e.g., MDL 72222, a 3-Tropanyl-3,5-dichlorobenzoate)

Impact on Dopamine (B1211576) Elevation

While direct studies on this compound's effect on dopamine are not extensively documented, significant research has been conducted on its structural analogue, 3-tropanyl-3,5-dichlorobenzoate, also known as MDL 72222. chemicalbook.com This analogue is recognized as a selective 5-HT3 receptor antagonist. chemicalbook.comnih.gov The serotonergic (5-HT) system, with its numerous receptor subtypes, plays a crucial modulatory role in the central nervous system, including influencing dopamine neurotransmission. nih.govnih.gov

Investigations involving MDL 72222 have explored its effects in the context of dopamine-related phenomena. For instance, it has been used in studies examining the dopamine elevation in rats associated with the consumption of substances like cocaine and amphetamine. chemicalbook.com The mechanism of action is linked to its blockade of 5-HT3 receptors, which are ligand-gated ion channels. chemicalbook.comnih.gov Research suggests that 5-HT3 receptors are involved in the facilitation of dopamine release. nih.govpsu.edu Studies have shown that 5-HT3 antagonists, such as MDL 72222, can decrease the efficacy of serotonin in facilitating dopamine release. psu.edu This interaction underscores the complex relationship between the serotonergic and dopaminergic systems, where compounds like the 3,5-dichlorobenzoate analogue MDL 72222 serve as important tools for research. nih.govpsu.edu

Table 1: Research Findings on the Impact of 3-Tropanyl-3,5-dichlorobenzoate (MDL 72222) on Dopamine-Related Processes

CompoundClassResearch FocusMechanism/ObservationCitation
3-tropanyl-3,5-dichlorobenzoate (MDL 72222)5-HT3 Receptor AntagonistStudy of dopamine elevation in rats due to cocaine and amphetamine consumption.Used as a tool to investigate the role of 5-HT3 receptors in dopamine modulation. chemicalbook.com
3-tropanyl-3,5-dichlorobenzoate (MDL 72222)5-HT3 Receptor AntagonistFacilitation of dopamine release by serotonin (5-HT).Decreased the efficacy of 5-HT to facilitate dopamine release, indicating 5-HT3 receptor involvement. psu.edu

Metabolic Fate in Drug Development and Pharmacokinetic Studies (e.g., formation of 3,5-dichlorobenzoic acid and its conjugates)

The metabolic fate of the this compound analogue, MDL 72222 (8-methyl-8-azabicyclo- chemicalbook.comnih.govebi.ac.ukoctan-3-yl 3,5-dichlorobenzoate), has been investigated in preclinical species such as the dog and monkey. ebi.ac.ukpsu.edu These studies reveal that the compound undergoes extensive biotransformation. psu.edu

A primary metabolic pathway is ester hydrolysis, which cleaves the ester bond to yield 3,5-dichlorobenzoic acid. ebi.ac.ukpsu.edu This metabolite can then undergo further biotransformation, specifically amino acid conjugation. ebi.ac.ukpsu.edu A significant species difference was observed in the metabolic profile. In the monkey, the major metabolite found in urine was the glycine (B1666218) conjugate of 3,5-dichlorobenzoic acid, accounting for over 56% of the administered dose. ebi.ac.ukpsu.edu Free 3,5-dichlorobenzoic acid was also present, constituting about 7% of the dose in monkey urine. ebi.ac.ukpsu.edu

In contrast, the major metabolite in the dog was the N-oxide of the parent compound (MDL 72222-N-oxide), which made up approximately 41% of the dose. ebi.ac.ukpsu.edu Other metabolic pathways for MDL 72222 include N-demethylation. ebi.ac.ukpsu.edu Very little of the parent compound was excreted unchanged in the urine of either species. ebi.ac.uk

The herbicide pronamide, which contains a 3,5-dichlorobenzoyl moiety, is also relevant as its metabolites are expected to be converted to this compound for analysis by certain enforcement methods. regulations.gov

Table 2: Urinary Metabolites of MDL 72222 in Dog and Monkey

SpeciesMetabolitePercentage of Administered DoseMetabolic PathwayCitation
MonkeyGlycine conjugate of 3,5-dichlorobenzoic acid>56%Ester Hydrolysis, Amino Acid Conjugation ebi.ac.ukpsu.edu
Monkey3,5-Dichlorobenzoic acid7%Ester Hydrolysis ebi.ac.ukpsu.edu
MonkeyN-Desmethyl MDL 722221%N-Demethylation ebi.ac.uk
DogMDL 72222-N-oxide~41%N-Oxidation ebi.ac.ukpsu.edu
DogN-Desmethyl MDL 722222.5%N-Demethylation ebi.ac.uk

Environmental Fate, Degradation, and Remediation Studies of Methyl 3,5 Dichlorobenzoate

Persistence and Degradation Pathways of Halogenated Benzoates in the Environment

Halogenated aromatic compounds, including halogenated benzoates, are notable environmental pollutants due to their widespread use and resistance to degradation. scirp.orgresearchgate.net The stability of these compounds is attributed to the resonance energy of the aromatic ring and the strength of the carbon-halogen bonds. researchgate.net Consequently, they can persist in soil and water, leading to potential accumulation in sediments and living organisms. scirp.orgresearchgate.net The number and position of halogen substituents on the aromatic ring significantly influence their recalcitrance, with a greater number of substituents generally increasing resistance to microbial breakdown. mdpi.comumyu.edu.ng

The environmental fate of halogenated benzoates is largely determined by microbial activity. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down these synthetic compounds. nih.govnih.gov The degradation process often begins with the removal of halogen atoms, a critical and often rate-limiting step, followed by the cleavage of the aromatic ring. nih.gov Both aerobic and anaerobic bacteria have been identified with the capability to degrade halogenated benzoates, utilizing them as a source of carbon and energy. researchgate.netasm.org The specific degradation pathway is influenced by the environmental conditions, such as the presence or absence of oxygen, and the specific microbial species present. nih.govecetoc.org

Microbial Degradation Mechanisms

The microbial degradation of dichlorobenzoates is a key process in their removal from the environment. Various bacterial species have demonstrated the ability to metabolize these compounds through specific enzymatic pathways.

Bacterial Metabolism of Dichlorobenzoates (e.g., Rhodopseudomonas palustris, Pseudomonas aeruginosa)

Rhodopseudomonas palustris, a purple non-sulfur photosynthetic bacterium, is known for its metabolic versatility, including the ability to degrade a variety of aromatic compounds under anaerobic conditions in the presence of light. scirp.orgresearchgate.netnsf.gov Some strains of R. palustris can utilize 3-chlorobenzoate (B1228886) as a sole carbon source. scirp.orgnih.gov One strain, DCP3, when grown on 3-chlorobenzoate, can also metabolize 3,5-dichlorobenzoate. scirp.orgnih.gov The degradation process in R. palustris involves a reductive dehalogenation pathway where the chloro-substituent is removed. asm.org Specifically, it converts 3-chlorobenzoate to 3-chlorobenzoyl-CoA, which is then reductively dehalogenated to benzoyl-CoA before further degradation. asm.org

Pseudomonas aeruginosa has also been implicated in the degradation of dichlorobenzoates. researchgate.net Cell extracts from Pseudomonas aeruginosa 142 have been shown to degrade 2,4-dichlorobenzoate (B1228512) and other ortho-halobenzoates. ebi.ac.uk This degradation is an oxygen-dependent reaction requiring cofactors such as NADH, Fe(II), and flavin adenine (B156593) dinucleotide. ebi.ac.uk The initial step involves the conversion of the dichlorobenzoate to a chlorocatechol. ebi.ac.uk

Other bacteria, such as a pseudomonad species, have been shown to metabolize 3,5-dichlorobenzoate, utilizing it as a sole source of carbon and energy. asm.org This process involves the elimination of chloride and the induction of enzymes like benzoate (B1203000) 1,2-dioxygenase. asm.org

Role of Benzoate 1,2-Dioxygenase in Degradation

Benzoate 1,2-dioxygenase (BDO) is a key enzyme in the aerobic degradation pathway of benzoate and some of its halogenated derivatives. asm.orgwikipedia.org This enzyme catalyzes the incorporation of two oxygen atoms into the benzoate ring, leading to the formation of a dihydrodiol. wikipedia.org The systematic name for this enzyme is benzoate,NADH:oxygen oxidoreductase (1,2-hydroxylating). wikipedia.org

The substrate specificity of BDO can be narrow in some bacteria, limiting their ability to degrade certain chlorobenzoates. mdpi.com For instance, the BDO from Rhodococcus opacus 1CP has a narrow specificity and shows limited activity towards chlorobenzoates. mdpi.com However, in some pseudomonads, BDO exhibits low stereospecificity and can initiate the degradation of various chlorinated benzoates, including 3,5-dichlorobenzoate. asm.org The activity of BDO is often measured in whole cells by monitoring oxygen consumption in the presence of the substrate. mdpi.com In some cases, the degradation of dichlorobenzoates is initiated by a chlorobenzoate 1,2-dioxygenase, which converts the compound to a corresponding catechol. oup.comoup.com

Photobiodegradation and Other Abiotic Degradation Processes

Photobiodegradation, the breakdown of compounds by light and biological activity, is a relevant process for the environmental fate of halogenated aromatic pollutants. scirp.orgscirp.org Phototrophic bacteria, such as Rhodopseudomonas palustris, are capable of degrading a wide variety of aromatic compounds anaerobically using light as an energy source. researchgate.netscirp.org The degradation of chlorobenzoates by these bacteria has been extensively studied. scirp.orgresearchgate.netscirp.org For instance, Rhodopseudomonas palustris DCP3 can use 3-chlorobenzoate as a sole carbon source under anoxic conditions in the light. scirp.org This bacterium can also metabolize other chlorobenzoates, including 3,5-dichlorobenzoate. scirp.orgnih.gov

Abiotic degradation processes, such as photolysis, can also contribute to the transformation of halogenated benzoates in the environment. The UV-induced photodegradation of benzoates in the presence of chlorine can lead to the formation of various halogenated by-products. researchgate.net However, for many halogenated compounds, including methyl 3,5-dichlorobenzoate, there is limited data available on their abiotic degradation pathways and rates. hpc-standards.com

Occurrence and Fate as Pesticide Metabolites in Environmental Systems

This compound is relevant in environmental systems as a metabolite of certain pesticides. regulations.gov Its presence and fate are therefore linked to the use and degradation of these parent compounds.

Residue Analysis in Plant and Livestock Commodities

This compound is a key analyte in the residue analysis of the herbicide propyzamide (B133065) (also known as pronamide). regulations.gov The established tolerance levels for propyzamide residues in various plant and livestock commodities are determined by measuring the amount of propyzamide and its metabolites that can be converted to this compound. regulations.govcornell.eduecfr.gov This conversion is a crucial step in the analytical enforcement method, typically a gas chromatography with electron capture detection (GLC/ECD) method, used for monitoring compliance with regulatory limits. regulations.gov

The terminal residues of concern for propyzamide in plants, livestock, and drinking water are the parent compound and its metabolites that contain the 3,5-dichlorobenzoyl moiety. regulations.gov Metabolism studies in crops like lettuce and alfalfa, as well as in ruminants, have shown that the main metabolites of propyzamide contain this moiety and are expected to be converted to this compound by the standard enforcement methods. regulations.gov

The following interactive table summarizes the tolerance levels for propyzamide residues (measured as this compound) in various commodities as established by the U.S. Code of Federal Regulations (40 CFR §180.317). cornell.eduecfr.gov

Groundwater Contamination Studies

While specific studies focusing exclusively on this compound in groundwater are limited, research on its primary transformation product, 3,5-dichlorobenzoic acid (3,5-DCBA), provides critical insights into the potential for groundwater contamination. Chlorobenzoic acids, including 3,5-DCBA, are recognized as environmental contaminants due to their use as herbicides and as breakdown products of more complex compounds like polychlorinated biphenyls (PCBs) and the herbicide dichlobenil. scispace.comoup.commdpi.com

Studies have confirmed the presence of 3,5-DCBA in groundwater, often as a result of agricultural activities. For instance, a study in Ireland investigating pesticide metabolites in groundwater across various hydrogeological settings found that where the European Union drinking water standard of 0.1 μg/L was surpassed, metabolites were the main cause. ebi.ac.uk Notably, 3,5-dichlorobenzoic acid (DBA) was one of the dominating metabolites responsible for these exceedances. ebi.ac.uk This indicates that the parent compounds are degrading and their metabolites, such as 3,5-DCBA, are mobile and persistent enough to leach into groundwater systems. ebi.ac.uk

Another groundwater quality monitoring program in the Walla Walla Basin in Oregon included 3,5-dichlorobenzoic acid in its list of industrial chemicals and intermediates to be analyzed, signifying its relevance as a potential groundwater contaminant that warrants monitoring. oregon.gov Similarly, a national survey of pesticides in New Zealand groundwater listed 3,5-dichlorobenzoic acid as an analyte, although it was below the detection limit in that particular survey. marlborough.govt.nz

The behavior of chlorobenzoates in the subsurface is complex. Their susceptibility to microbial degradation varies, with more chlorinated and specifically positioned chlorine atoms increasing their persistence. scispace.com The presence of 3,5-DCBA in groundwater suggests that under certain environmental conditions, its rate of transport through the soil profile can be faster than its rate of degradation, leading to contamination of underlying aquifers.

Table 1: Selected Groundwater Monitoring Programs and Findings for 3,5-Dichlorobenzoic Acid (3,5-DCBA)

Study/Program LocationCompound(s) AnalyzedKey FindingsReference(s)
Republic of IrelandPhenoxyacetic acid herbicides and transformation products, including 3,5-DCBA3,5-DCBA was a dominant metabolite in samples exceeding the EU drinking water standard of 0.1 µg/L. ebi.ac.uk
Walla Walla Basin, Oregon, USAIndustrial chemicals, including 3,5-dichlorobenzoic acidIncluded as a target analyte in the statewide groundwater quality monitoring program. oregon.gov
New ZealandNational survey of pesticides, including 3,5-dichlorobenzoic acidDetected below the limit of < 0.1 mg m-3 in the 2014 survey. marlborough.govt.nz

Environmental Remediation Strategies for Chlorinated Organic Compounds

The remediation of sites contaminated with chlorinated organic compounds, such as this compound and its derivatives, involves various physical, chemical, and biological strategies. These methods aim to either remove the contaminants or transform them into less harmful substances.

Bioremediation is a promising and cost-effective approach that utilizes microorganisms to degrade contaminants. ucdavis.edu For chlorobenzoates, microbial degradation can occur under both aerobic and anaerobic conditions. scispace.com Aerobic degradation often involves dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to cleavage and further breakdown. researchgate.net Anaerobic degradation, on the other hand, frequently proceeds through reductive dehalogenation, where chlorine atoms are sequentially removed from the aromatic ring. researchgate.net

Research has identified specific microbial strains capable of degrading chlorobenzoates. For example, Pseudomonas and Alcaligenes species have been shown to utilize chlorobenzoates as a carbon source. oup.comnih.gov Bioaugmentation, the introduction of specialized microorganisms to a contaminated site, has been shown to accelerate the degradation of chlorobenzoates in soil and water. nih.gov Another advanced biological technique is rhizoremediation, which leverages the synergistic relationship between plants and rhizosphere-associated microbes to enhance the degradation of contaminants in soil. ucdavis.eduoup.com

Chemical remediation strategies, particularly Advanced Oxidation Processes (AOPs), are effective for treating chlorinated organic compounds that are resistant to biodegradation. spartanwatertreatment.com AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. spartanwatertreatment.com Common AOPs include:

UV/Chlorine: This process combines UV irradiation with chlorine to produce hydroxyl radicals and chlorine radicals (Cl•), both of which are potent oxidants for degrading compounds like chlorobenzoic acids. nih.govosti.gov

Fenton Reaction (Fe²⁺/H₂O₂): This system produces hydroxyl radicals through the reaction of ferrous iron with hydrogen peroxide and is effective for degrading hazardous pollutants. researchgate.net

Ozone-based processes (O₃/UV, O₃/H₂O₂): These methods use ozone in combination with UV light or hydrogen peroxide to generate hydroxyl radicals for contaminant destruction. spartanwatertreatment.com

Phytoremediation is a technology that uses plants to clean up contaminated environments. ucdavis.edu Plants can remove, degrade, or contain pollutants through various mechanisms. For chlorinated organic compounds like PCBs, which can degrade into chlorobenzoates, plants can absorb the compounds and metabolize them internally using enzymes such as dioxygenases and peroxidases. mdpi.com

The selection of a remediation strategy depends on various factors, including the specific contaminants, their concentration, and the site's hydrogeological characteristics. Often, a combination of different technologies is employed to achieve effective cleanup. cluin.org

Table 2: Overview of Remediation Strategies for Chlorinated Organic Compounds

Remediation StrategyPrincipleExamples/MechanismsApplicable ToReference(s)
Bioremediation Use of microorganisms to degrade pollutants.Aerobic degradation (dioxygenases), Anaerobic degradation (reductive dehalogenation), Bioaugmentation with specialized strains (Pseudomonas, Alcaligenes).Soil, Groundwater scispace.comoup.comresearchgate.netnih.gov
Rhizoremediation Synergistic action of plant roots and microbes.Enhanced microbial activity in the root zone leading to increased degradation of contaminants.Soil ucdavis.eduoup.com
Chemical Oxidation (AOPs) Generation of highly reactive hydroxyl radicals (•OH).UV/Chlorine, Fenton's Reagent (Fe²⁺/H₂O₂), O₃/UV, O₃/H₂O₂.Water, Groundwater spartanwatertreatment.comnih.govresearchgate.net
Phytoremediation Use of plants to remove, degrade, or contain pollutants.Phytoextraction, Phytodegradation (e.g., using dioxygenases on PCB metabolites like chlorobenzoates).Soil, Groundwater ucdavis.edumdpi.com

Applications in Advanced Materials and Analytical Chemistry Research

Utilization in Materials Science Applications

While primarily recognized for its role in organic synthesis and as a reference standard, Methyl 3,5-dichlorobenzoate also finds application as an intermediate in the creation of more complex molecules. pharmaffiliates.com Its chemical structure is foundational in the synthesis of certain organic compounds. pharmaffiliates.com For instance, it is a precursor in the synthesis of Methyl 2-propargyloxy-3,5-dichlorobenzoate. prepchem.com This process involves reacting methyl 3,5-dichlorosalicylate (B8344614) with propargyl bromide in the presence of potassium carbonate and sodium iodide. prepchem.com

Development of Analytical Methodologies for Detection and Quantification

The precise characteristics of this compound make it an indispensable tool in analytical chemistry, particularly in the standardization and validation of methods for detecting chemical residues in various samples.

This compound is widely used as a certified reference material (CRM) in the analysis of pesticides and their metabolites. lgcstandards.comagilrom.roaccustandard.comchromspec.comaccustandard.com It serves as a standard for the herbicide pronamide (also known as propyzamide) and its metabolites that contain the 3,5-dichlorobenzoyl moiety. regulations.gov In analytical procedures, residues of pronamide and its relevant metabolites are often converted to this compound for consistent detection and quantification. regulations.gov This conversion allows for a unified measurement expressed as the stoichiometric equivalent of the parent herbicide. regulations.gov The stability and known purity of this compound reference standards, often supplied in solutions like methanol (B129727) at specific concentrations, are critical for the accuracy of these analytical tests. accustandard.com

Table 1: Available Reference Material Formats for this compound

Product Type Description Supplier Examples
Neat Standard Pure compound, often sold by weight (e.g., 100mg). hpc-standards.com AccuStandard, LGC Standards, Thermo Scientific

The detection of pesticide residues in complex matrices such as biological fluids and environmental samples requires robust and sensitive analytical methods. This compound plays a key role in the development and validation of these techniques.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying trace amounts of chemical compounds. In the context of pesticide analysis, GC-MS methods are developed to detect pronamide residues by converting them into this compound. regulations.gov An independent laboratory validation of a GC/MS method demonstrated its suitability for determining residues of pronamide and its metabolites in livestock commodities like milk, liver, kidney, muscle, and fat, as well as in eggs and poultry muscle and fat. regulations.gov The method generally achieves acceptable recovery rates (70-120%) with a limit of quantitation (LOQ) of 0.01 ppm. regulations.gov The mass spectrum of this compound exhibits characteristic peaks that allow for its unambiguous identification. nih.gov

Table 2: GC-MS Method Validation Parameters

Parameter Value Matrix
Limit of Quantitation (LOQ) 0.01 ppm Livestock Tissues, Milk, Eggs

To enhance the sensitivity and selectivity of analytical methods, sample preparation techniques like solid-phase extraction (SPE) and chemical derivatization are often employed. ebi.ac.uk SPE is used to concentrate and purify analytes from a sample matrix before analysis. ebi.ac.uk In the case of acidic herbicides and their metabolites in aqueous solutions, a coupled solid-phase extraction-solid-phase derivatization method has been developed. ebi.ac.uk This involves retaining the analytes on a sorbent and then converting them into a form more suitable for analysis, such as methylation to form the corresponding methyl ester. ebi.ac.uknih.gov For instance, the metabolite 3,5-dichlorobenzoic acid can be methylated to this compound to facilitate its detection by GC-MS. nih.gov

Analytical Methods for Complex Sample Matrices (e.g., Biological Fluids, Environmental Samples)

Gas Chromatography-Mass Spectrometry (GC-MS) for Residue Determination

Role in Pharmaceutical Research and Development

In the pharmaceutical sector, this compound is utilized as a research chemical and an intermediate in organic synthesis. pharmaffiliates.combiosynth.com It is a building block for creating more complex molecules with potential therapeutic properties. pharmaffiliates.combiosynth.com For example, it is a component in the synthesis of compounds like 8-methyl-8-azabicyclo- pharmaffiliates.combiosynth.comoctan-3-yl 3,5-dichlorobenzoate (MDL 72,222), a potent serotonin (B10506) antagonist developed for potential use as an antiemetic in cancer chemotherapy. ebi.ac.uknih.gov The development of analytical assays for such drugs and their metabolites in biological fluids, like monkey plasma, often involves using related compounds, including this compound, as part of the analytical process or as reference materials. nih.gov

Drug Intermediate Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis, the process by which complex chemical compounds are created from simpler ones. pharmaffiliates.comiucr.org Its role as a research chemical is primarily in the creation of other molecules for pharmaceutical research and other chemical processes. pharmaffiliates.com The structure of the molecule, featuring a benzene (B151609) ring substituted with two chlorine atoms and a methyl ester group, allows for various chemical modifications, making it a versatile precursor.

While specific, direct synthetic pathways to commercial drugs starting from this compound are not extensively detailed in public literature, related structures are integral to medicinal chemistry. For instance, the 3,5-dichloro-4-alkoxy benzamido benzoic acid scaffold has been explored for the development of potent and selective retinoic acid receptor (RAR) alpha agonists. nih.gov In these syntheses, a related starting material, methyl 3,5-dichloro-4-hydroxybenzoate, is chemically altered to build the core of the target molecule. nih.gov This highlights the utility of the dichlorinated benzoate (B1203000) framework in constructing molecules with potential therapeutic activity. The compound is categorized as an intermediate for fine chemicals and pharmaceuticals, indicating its use in multi-step synthetic processes within the life sciences industry. pharmaffiliates.combiosynth.com

Chemical Properties of this compound

PropertyValueSource
CAS Number2905-67-1 pharmaffiliates.combiosynth.comaccustandard.com
Molecular FormulaC₈H₆Cl₂O₂ pharmaffiliates.comnih.gov
Molecular Weight205.04 g/mol biosynth.comnih.gov
AppearanceWhite to Off-White Solid pharmaffiliates.comchemicalbook.com
Melting Point56 - 59 °C accustandard.comchemicalbook.com
SMILESCOC(=O)C1=CC(=CC(=C1)Cl)Cl biosynth.comnih.gov
InChIKeyBTEVDFJXGLQUDS-UHFFFAOYSA-N nih.govchemicalbook.com

Impurity and Metabolite Reference Materials

In analytical chemistry, this compound is an important certified reference material (CRM). accustandard.com It is used as a pharmaceutical standard and is listed as a known impurity, for instance, "Methylparaben Impurity 22". pharmaffiliates.comchemicalbook.com The availability of high-purity this compound is essential for the accurate identification and quantification of impurities and metabolites in various samples. biosynth.comlgcstandards.com

A significant application is in the field of pesticide residue analysis. regulations.gov The herbicide pronamide (also known as propyzamide) and its metabolites are regulated and monitored in agricultural products. regulations.gov Analytical enforcement methods, such as Gas Chromatography with an Electron Capture Detector (GC/ECD), are used to test for these residues in plant and livestock commodities. regulations.gov In this methodology, residues of pronamide and its various metabolites that contain the 3,5-dichlorobenzoyl moiety are chemically converted into a single, stable compound for measurement: this compound (MDCB). regulations.gov

This conversion simplifies the analysis by allowing a complex mixture of related compounds to be measured as one. regulations.gov Therefore, a precisely characterized standard of this compound is required by regulatory bodies like the Environmental Protection Agency (EPA) to calibrate instruments, validate the analytical method, and ensure the data on pesticide residues in food items like alfalfa, lettuce, and peas are accurate and reliable. regulations.gov

Summary of Applications

Application AreaSpecific UseSource
Drug Intermediate SynthesisA building block in organic synthesis for creating more complex molecules for pharmaceutical research. pharmaffiliates.comiucr.org
Analytical Reference MaterialUsed as a certified reference standard for pharmaceutical impurities. pharmaffiliates.comchemicalbook.comlgcstandards.com
Used as the analytical standard for measuring residues of the herbicide pronamide and its metabolites. regulations.gov

Q & A

Q. What are the key physicochemical properties of Methyl 3,5-dichlorobenzoate, and how are they determined experimentally?

this compound (CAS 2905-67-1) has a molecular formula of C₈H₆Cl₂O₂, a melting point of 56°C, and a boiling point of 273.4°C at 760 mmHg. Its density is 1.355 g/cm³, and it is typically characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., DMSO-d₆ solvent) resolve aromatic proton environments and confirm ester functionality .
  • Infrared (IR) Spectroscopy : Peaks near 1720 cm⁻¹ confirm the ester carbonyl group, while C-Cl stretching vibrations appear at 750–600 cm⁻¹ .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>99%) and monitors synthetic intermediates .

Q. What is a standard synthetic route for this compound, and what are the critical reaction parameters?

A common method involves esterification of 3,5-dichlorobenzoic acid (CAS 51-36-5) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to drive esterification to completion .
  • Work-up : Neutralize excess acid with sodium bicarbonate, followed by extraction with dichloromethane and solvent evaporation .
  • Purification : Recrystallization from hexane/chloroform mixtures yields high-purity product (mp 56°C) .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to Xi (irritant) classification. Avoid inhalation; work in a fume hood .
  • Transport : Classified under ADR/RID 6.1 (toxic substances) with Packaging Group III .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved?

Discrepancies in aromatic proton splitting patterns may arise from solvent effects or impurities. Resolution strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms substituent positions on the benzene ring .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
  • Deuterated Solvent Trials : Use CDCl₃ instead of DMSO-d₆ to simplify splitting patterns .

Q. What methodologies optimize the use of this compound as a precursor in pharmaceutical intermediates?

The ester is a key intermediate in synthesizing bioactive molecules, such as serotonin receptor antagonists (e.g., MDL7222). Strategies include:

  • Nucleophilic Acyl Substitution : React with amines (e.g., tropane derivatives) under mild basic conditions (DIPEA, 35–40°C) to form amides .
  • Catalytic Hydrolysis : Use lipases or acidic conditions to regenerate 3,5-dichlorobenzoic acid for further functionalization .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing chlorine substituents meta to the ester group activate the ring for electrophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation approaches:

  • Directed Ortho-Metalation : Use tert-butyllithium to generate transient intermediates for C–H functionalization .
  • Microwave-Assisted Catalysis : Enhance reaction rates and yields in Ullmann-type couplings with CuI/phenanthroline systems .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how are they addressed?

Trace detection in soil/water requires:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate samples before LC-MS/MS analysis (LOD: 0.1 ppb) .
  • Isotope Dilution : Deuterated internal standards correct matrix effects during quantification .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.